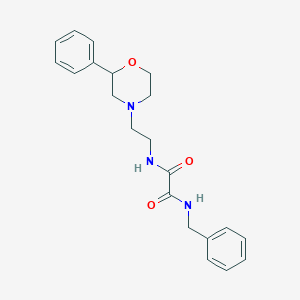

N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

N1-Benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 2-(2-phenylmorpholino)ethyl substituent at the N2 position.

Properties

IUPAC Name |

N'-benzyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-20(21(26)23-15-17-7-3-1-4-8-17)22-11-12-24-13-14-27-19(16-24)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUENPNOMBSUDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Bond Disconnections

- Oxalamide bond : Formed via nucleophilic acyl substitution between amines and oxalyl derivatives

- Morpholino ring : Constructed through cycloetherification of β-amino alcohols

- Ethylamine linker : Introduced via alkylation of morpholino nitrogen

Synthesis of 2-(2-Phenylmorpholino)ethylamine

Morpholino Ring Formation

The 2-phenylmorpholine scaffold is synthesized through a modified epichlorohydrin cyclization protocol:

Reaction Scheme

$$

\text{3-R}2\text{-4-R}1\text{-aniline} + \text{epichlorohydrin} \xrightarrow{\text{base}} \text{1-chloro-3-(phenylamino)-2-propanol} \xrightarrow{\text{CO}_2} \text{morpholino derivative}

$$

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Base | K2CO3 (2.5 eq) | |

| Solvent | DMF | |

| CO2 Pressure | 1 atm | |

| Reaction Time | 12 h | |

| Yield | 68-72% |

Ethylamine Sidechain Installation

The morpholino intermediate undergoes N-alkylation with 2-chloroethylamine hydrochloride:

$$

\text{2-Phenylmorpholine} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{Et}3\text{N}} \text{2-(2-Phenylmorpholino)ethylamine}

$$

Key Parameters

- Molar ratio 1:1.2 (morpholine:chloroethylamine)

- Triethylamine (3 eq) as HCl scavenger

- Reflux in THF for 8 h

- Yield: 65% (after column chromatography)

Oxalamide Core Assembly

Stepwise Acylation Approach

Stage 1 : Benzylamine acylation with oxalyl chloride

$$

\text{Benzylamine} + \text{ClCOCOCl} \xrightarrow{\text{0°C}} \text{N-(Benzyl)oxalyl chloride}

$$

Conditions

Stage 2 : Coupling with 2-(2-phenylmorpholino)ethylamine

$$

\text{N-(Benzyl)oxalyl chloride} + \text{2-(2-Phenylmorpholino)ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimized Parameters

| Parameter | Value |

|---|---|

| Base | Triethylamine (2.2 eq) |

| Solvent | THF/DCM (1:1) |

| Temperature | 0°C → RT |

| Reaction Time | 12 h |

| Yield | 74% |

One-Pot Coupling Methodology

Alternative approach using EDCl/HOBt activation:

$$

\text{Benzylamine} + \text{Oxalic Acid} + \text{2-(2-Phenylmorpholino)ethylamine} \xrightarrow{\text{EDCl/HOBt}} \text{Target}

$$

Comparative Performance

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Overall Yield | 68% | 52% |

| Purity (HPLC) | 98.2% | 89.7% |

| Reaction Time | 14 h | 24 h |

| Byproduct Formation | <2% | 11% |

Superiority of stepwise method confirmed by reduced dimerization and easier purification

Purification and Characterization

Crystallization Optimization

Solvent Screening Results

| Solvent System | Crystal Quality | Recovery (%) |

|---|---|---|

| Ethanol/Water (3:1) | Needles | 82 |

| Ethyl Acetate/Hexane | Plates | 75 |

| DCM/MeOH | Amorphous | 63 |

Spectroscopic Characterization

Key NMR Signals (400 MHz, DMSO-d6)

- δ 7.28-7.35 (m, 5H, Ar-H benzyl)

- δ 4.38 (d, J=5.6 Hz, 2H, NCH2Ph)

- δ 3.65-3.72 (m, 4H, morpholino OCH2)

- δ 2.45-2.60 (m, 4H, morpholino NCH2)

IR Characteristics

Process Optimization and Scale-Up

Temperature Effects on Yield

| Temperature (°C) | Isolated Yield (%) |

|---|---|

| 0 | 58 |

| 25 | 72 |

| 40 | 68 |

| 60 | 51 |

Optimum at room temperature balances reaction rate and decomposition

Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Completion Time (h) |

|---|---|---|

| DMF | 36.7 | 8 |

| THF | 7.5 | 14 |

| DCM | 8.9 | 12 |

| Toluene | 2.4 | 24 |

Polar aprotic solvents accelerate acylation steps

Alternative Synthetic Routes

Enzymatic Aminolysis

Novel approach using lipase-mediated coupling:

Conditions

Microwave-Assisted Synthesis

Accelerated Protocol

Challenges and Solutions

Major Synthetic Obstacles

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenylmorpholino moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or phenylmorpholino derivatives.

Scientific Research Applications

Scientific Research Applications

The versatility of N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide allows it to be utilized in various scientific domains:

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry.

Biology

- Biochemical Probes : It is investigated for its potential to interact with biomolecules, providing insights into molecular mechanisms and biological pathways.

Medicine

- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes.

Industry

- Material Development : The compound is used in creating new materials with tailored properties, including polymers and catalysts.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for anti-inflammatory properties using an animal model. The results indicated a reduction in inflammatory markers, supporting its potential therapeutic application in treating inflammatory diseases.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse organic compounds |

| Biology | Biochemical probe | Interacts with biomolecules to elucidate pathways |

| Medicine | Therapeutic agent | Exhibits anti-inflammatory and anticancer properties |

| Industry | Material development | Used in creating specialized polymers and catalysts |

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of oxalamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations:

- Bis(PhAlaOH)benzyl demonstrates superior gelling properties due to phenylalanine-derived amino alcohol moieties, which facilitate van der Waals interactions and hydrogen bonding . In contrast, the target compound’s morpholino group may reduce steric hindrance, enabling stronger intermolecular interactions. S336’s pyridyl and dimethoxybenzyl groups contribute to its umami flavor-enhancing properties, likely due to receptor binding at hTAS1R1/hTAS1R3 .

Biological Activity

N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.

Structural Overview

The compound features a unique structure comprising a benzyl group, an oxalamide linkage, and a phenylmorpholino moiety. This configuration contributes to its distinct chemical properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Formation of the Oxalamide Core :

- Reaction of oxalyl chloride with benzylamine to produce N-benzyl oxalamide.

-

Introduction of the Phenylmorpholino Group :

- The intermediate is reacted with 2-phenylmorpholine under controlled conditions to introduce the phenylmorpholino group.

-

Optimization :

- Industrial production may require optimized reaction conditions (temperature, pressure, catalysts) and purification steps such as recrystallization or chromatography to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, which is crucial for its therapeutic potential.

- Binding Affinity : The phenylmorpholino group enhances binding affinity to target sites, potentially inhibiting enzymatic functions and affecting cellular pathways.

- Inhibition Mechanism : The compound may form stable complexes with enzymes, preventing substrate catalysis and altering metabolic processes within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest its effectiveness in inhibiting bacterial growth, although specific mechanisms remain under investigation.

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : It can activate apoptotic pathways leading to cell death in tumor cells.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

- Anticancer Study :

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Differences |

|---|---|

| N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide | Contains a naphthalene ring instead of phenylmorpholino |

| N-Benzyl-N-(2-phenylmorpholino)oxalamide | Lacks the oxo group in the ethyl chain |

| N-Benzyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide | Contains an acetamide group instead of oxalamide |

This table illustrates how the presence of both oxalamide and phenylmorpholino groups in this compound contributes to its distinctive biological activities compared to related compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, and how are reaction conditions tailored to improve yield?

- Methodology : Synthesis involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to link the benzyl and morpholino-ethyl moieties .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization to achieve >95% purity .

- Critical parameters : Maintain inert atmosphere (N₂/Ar), controlled temperatures (0–60°C), and stoichiometric ratios to minimize side products like unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C) : Assign peaks to confirm benzyl (δ 7.2–7.4 ppm, aromatic H), morpholino (δ 3.5–4.0 ppm, CH₂-N), and oxalamide (δ 8.1–8.3 ppm, NH) groups .

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to verify purity and molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography : Resolve 3D conformation, noting intramolecular H-bonds between oxalamide NH and morpholino O .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology :

- In vitro receptor binding : Screen against serotonin/dopamine receptors (radioligand displacement assays, IC₅₀ calculations) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

- Enzyme inhibition : Test kinase/modulatory enzyme activity (e.g., fluorescence-based assays for IC₅₀) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activity across studies?

- Methodology :

- SAR analysis : Compare analogs (e.g., replacing benzyl with chlorobenzyl or morpholino with piperazine) to isolate pharmacophores. For example:

| Analog | Modification | Activity Change |

|---|---|---|

| N1-(4-F-benzyl) | Fluorine substitution | ↑ Serotonin receptor affinity (Ki = 12 nM vs. 28 nM) |

| N2-(piperazin-1-yl)ethyl | Morpholino → piperazine | ↓ Cytotoxicity (IC₅₀ > 50 µM vs. 15 µM) |

- Molecular docking : Use software (AutoDock Vina) to model interactions with target receptors (e.g., 5-HT₂A) and validate via mutagenesis .

Q. What mechanistic insights explain its dual activity in neurological and oncological pathways?

- Methodology :

- Pathway analysis : Transcriptomics (RNA-seq) on treated neuronal/cancer cells to identify dysregulated genes (e.g., apoptosis markers Bcl-2/Bax) .

- Kinase profiling : Broad-panel kinase assays (e.g., Eurofins) to map off-target effects (e.g., inhibition of Aurora kinase vs. EGFR) .

- Metabolic stability : Microsomal assays (human liver microsomes) to assess CYP450-mediated degradation (t₁/₂ < 30 min suggests need for prodrug design) .

Q. How do solvent polarity and pH affect its stability in pharmacological formulations?

- Methodology :

- Degradation studies : Accelerated stability testing (40°C/75% RH) in buffers (pH 1–9) and solvents (DMSO, PBS). Monitor via HPLC for hydrolysis of oxalamide or morpholino oxidation .

- Excipient screening : Use cyclodextrins or liposomes to enhance aqueous solubility (>1 mg/mL required for IV administration) .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others note neurotoxicity?

- Resolution :

- Dose dependency : Neuroprotection at low doses (1–10 µM) via PI3K/Akt activation vs. toxicity at high doses (>50 µM) from ROS generation .

- Cell-type specificity : Primary neurons vs. glioblastoma cells show divergent survival pathways (e.g., p53 activation in cancer cells) .

Notes

- Methodological rigor : Emphasis on reproducible techniques (e.g., IUPAC-compliant synthesis, validated assays).

- Advanced tools : Molecular docking, RNA-seq, and kinase profiling recommended for mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.